CPI-169 is a potent small molecule inhibitor targeting the enhancer of zeste homolog 2, an essential component of the polycomb repressive complex 2. This compound plays a critical role in regulating gene expression by methylating histone H3 at lysine 27, a process often dysregulated in various cancers. The overexpression of enhancer of zeste homolog 2 is associated with tumor progression and poor prognosis in several malignancies, making CPI-169 a valuable candidate for cancer therapy. Its mechanism involves inhibiting the catalytic activity of enhancer of zeste homolog 2, leading to decreased levels of trimethylated histone H3 at lysine 27, resulting in cell cycle arrest and apoptosis in affected cell lines .
The synthesis of CPI-169 involves multiple steps, typically starting with the formation of an indole core. Key steps include:
The synthetic route is complex and requires careful monitoring to ensure that the final product meets the necessary specifications for biological activity.
CPI-169 has a distinct molecular structure characterized by its indole-based framework. The compound's molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The structural data reveal:
CPI-169 can undergo several chemical reactions:
These reactions are essential for modifying CPI-169 for various applications in research.
CPI-169 acts primarily by inhibiting the enzymatic activity of enhancer of zeste homolog 2. This inhibition prevents the methylation of histone H3 at lysine 27, leading to:
The compound binds directly to the active site of enhancer of zeste homolog 2, effectively blocking its interaction with substrates necessary for its methyltransferase activity .
CPI-169 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in laboratory settings and potential therapeutic applications .
CPI-169 serves multiple roles in scientific research:
CPI-169 is defined by the molecular formula C27H36N4O5S and a molecular weight of 528.66 g/mol [2] [5] [6]. This complex organic structure features a 2-methyl indole core linked to a substituted piperidine ring via an ethylsulfonyl bridge and a pyridinylmethylcarboxamide moiety. The high molecular weight reflects its design as a targeted epigenetic inhibitor, balancing cellular permeability with precise binding interactions. The compound's structural complexity is further evidenced by its exact mass of 528.24 g/mol and elemental composition (C: 61.34%; H: 6.86%; N: 10.60%; O: 15.13%; S: 6.06%) [3] [5].
Table 1: Molecular Properties of CPI-169
Property | Value |
---|---|
Molecular Formula | C27H36N4O5S |
Molecular Weight | 528.66 g/mol |
Exact Mass | 528.24 g/mol |
Heavy Atom Count | 37 |
Rotatable Bond Count | 8 |
CPI-169 exhibits R-enantiomer specificity, with the chiral center at the piperidine-4-ylethyl group critical for target engagement [4] [9]. The stereospecific configuration (InChIKey: LHGUZCKPFXXVPV-GOSISDBHSA-N) enables optimal binding to the EZH2 catalytic pocket. While early studies used racemic mixtures (CAS# 1450655-76-1), the biologically active R-enantiomer (CAS# 1802175-07-0) demonstrates superior inhibition kinetics due to spatially complementary interactions with EZH2's SET domain [4] [9] [10]. This enantiopreference is consistent across the indole-carboxamide class of EZH2 inhibitors.
CPI-169 displays high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 189.15 mM) and ethanol (100 mg/mL after warming), but is insoluble in aqueous solutions [2] [3] [5]. Stability assessments recommend storage at -20°C in desiccated conditions, with solutions in DMSO stable for ≤6 months at -80°C or ≤1 month at -20°C [5] [7]. The compound exhibits moderate lipophilicity (logP ~2.67), facilitating cellular membrane penetration while maintaining target specificity. Batch-specific purity exceeds 98-99% as verified by HPLC and NMR [7], with degradation occurring under prolonged exposure to moisture or elevated temperatures.
While detailed synthetic routes remain proprietary, patent analysis indicates CPI-169 derives from a convergent strategy involving three key intermediates [6]:
The final assembly likely involves peptide coupling between the indole-3-carboxylic acid and the aminomethylpyridine, followed by N-alkylation with the functionalized piperidine intermediate. Microwave-assisted synthesis and chiral chromatography are employed to isolate the bioactive R-enantiomer [6] [9].
Structure-activity relationship (SAR) optimizations focused on three regions:
These targeted modifications yielded CPI-169's picomolar enzymatic inhibition and >25-fold selectivity for EZH2 over EZH1 [9]. The compound's distinct binding mode partially overlaps with S-adenosylmethionine (SAM) cofactor sites, enabling competitive inhibition while avoiding direct interference with histone substrate binding.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: